Method 1: This approach involves a two-step process. First, 4-chloro-3-trifluoromethylaniline reacts with triphosgene to produce 4-chloro-3-trifluoromethyl phenyl isocyanate. Subsequently, without separation, this isocyanate reacts with 3-fluoroaniline, yielding the desired N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)urea. This method offers a relatively high yield (approximately 75%) and high purity (99.8%). []
Method 2: A more general approach utilizes a substituted pyridine acid derivative. This derivative undergoes chlorination followed by coupling with an amine to form an amide. Subsequent reactions with aminophenolic moiety and another aromatic amine using carbonyldiimidazole (CDI) as a coupling reagent yields the final compound. []
Compound Description: This compound is a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. [] It displayed significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis. []
Relevance: While sharing the 3-fluorophenylurea core with N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)urea, this compound replaces the 4-chloro-3-(trifluoromethyl)phenyl group with a 4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl moiety. This modification explores different heterocyclic substitutions for FLT3 inhibition and potential antipsoriatic activity. []
Compound Description: This compound exhibits potent dual inhibitory activity against both LS513 cells (K-RasG12D) and VEGFR2. [] It demonstrated a GI50 of 0.1 μM against LS513 cells and an IC50 of 0.03 μM against VEGFR2. []
Relevance: This compound, while similar to N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)urea in its possession of a diarylurea core and a 3-fluorophenyl group, replaces the 4-chloro-3-(trifluoromethyl)phenyl moiety with a 5-((3-(9H-purin-6-yl)pyridin-2-yl)amino)-2-fluorophenyl group. This structural modification targets the development of dual pan-RAF/VEGFR2 inhibitors for potential use in K-Ras mutated colorectal cancer treatment. []
Compound Description: This compound is a potent dual inhibitor of LS513 cells (K-RasG12D) and VEGFR2. [] It exhibited a GI50 of 0.06 μM against LS513 cells and an IC50 of 0.06 μM against VEGFR2. []
Compound Description: This compound acts as a vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. []
Relevance: Sharing the 4-chloro-3-trifluoromethyl)phenyl)urea substructure with N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)urea, this compound incorporates a (2-fluoro-4-(2-formamyl)-4-pyridyloxy)phenyl group instead of the 3-fluorophenyl moiety. This structural alteration explores the introduction of a substituted pyridyloxyphenyl group for VEGFR-2 kinase inhibition. []
Compound Description: This compound represents an intermediate in the synthesis of more complex molecules and is synthesized via a one-pot method. []
Relevance: This compound is structurally analogous to N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)urea, with the only difference being the replacement of the 3-fluoro substituent on the phenyl ring with a 4-methyl group. This comparison highlights the impact of different substituents on the phenyl ring on the compound's properties and potential applications. []
Compound Description: This compound, specifically its tosylate salt, acts as a potent RAF kinase inhibitor. [] It's highlighted for its potential in treating RAF kinase-mediated diseases, particularly cancer. []
Relevance: This compound shares the N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-phenylurea core with N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)urea. The key difference lies in the substitution on the phenyl ring, where a 4-(2-(N-methylcarbamoyl)-4-pyridyloxy) group replaces the 3-fluoro substituent. This structural modification emphasizes the exploration of incorporating a pyridyloxy group for enhancing RAF kinase inhibitory activity and potential anticancer properties. []
Compound Description: CTPB is known to be a good activator of the p300 histone acetyltransferase (HAT) enzyme. []
Relevance: This compound, while structurally distinct from N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)urea in its core structure, shares the 4-chloro-3-trifluoromethyl-phenyl moiety. The research involving CTPB provides insights into the biological activity of compounds containing this specific moiety, even when incorporated into different molecular scaffolds. []
Compound Description: CTB acts as a potent activator of the p300 HAT enzyme and is considered a better activator than CTPB due to its stronger interaction with key residues in the enzyme's active site. []
Relevance: This compound, similar to CTPB, shares the 4-chloro-3-trifluoromethyl-phenyl moiety with N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)urea. The research on CTB further reinforces the significance of this moiety in influencing biological activity within different chemical structures and highlights its potential as a building block for developing p300 HAT enzyme activators. []
Compound Description: This compound acts as a potent inhibitor against a broad spectrum of c-KIT kinase mutants, including those associated with drug resistance. [] It demonstrated promising in vivo antitumor efficacy in various c-KIT mutant-mediated mouse models and showed effectiveness against imatinib-resistant c-KIT wt patient primary cells. []
Relevance: While possessing a different core structure compared to N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)urea, this compound shares the 4-chloro-3-(trifluoromethyl)phenyl group. This common structural element suggests the potential of this group in targeting kinases and emphasizes its versatility as a building block for developing anticancer agents. []
Compound Description: This compound exhibits inhibitory activity against the proliferation of A549 and BGC-823 cancer cell lines. []
Relevance: Sharing the N-[4-chloro-3-(trifluoromethyl)phenyl] substructure with N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)urea, this compound incorporates a 3-amino-4-morpholino-1H-indazole-1-carboxamide group. This modification highlights the exploration of different heterocyclic scaffolds linked to the N-[4-chloro-3-(trifluoromethyl)phenyl] moiety for potential anticancer activity. []
Compound Description: This compound is a simple derivative of 4-chloro-3-trifluoromethylaniline. Its crystal structure has been reported. []
Relevance: This compound shares the 4-chloro-3-(trifluoromethyl)phenyl group with N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)urea. This similarity in structure might offer insights into the physicochemical properties associated with this particular group. []
Compound Description: This compound shows potential for various medicinal applications. []
Relevance: Similar to other related compounds, this compound incorporates the 4-chloro-3-trifluoromethyl-phenyl group also present in N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)urea. This recurring motif suggests its potential relevance in medicinal chemistry and drug development. []
Compound Description: ANF-2 exhibits potential as a lead compound for developing new analgesic drugs due to its ability to form a stable complex with prostaglandin E synthase. []
Relevance: This compound is structurally related to N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)urea as both compounds contain a 3-(trifluoromethyl)phenyl group and a halogenated phenyl group (3-chloro-4-fluorophenyl in ANF-2 and 4-chloro-3-(trifluoromethyl)phenyl in the target compound) connected by a urea or thiourea linker. The research on ANF-2 highlights the potential of these structural features in interacting with biological targets and influencing biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.